2-[(2-Methylcyclopentyl)amino]cyclohexan-1-ol
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Overview
Description
2-[(2-Methylcyclopentyl)amino]cyclohexan-1-ol is an organic compound with the molecular formula C12H23NO and a molecular weight of 197.32 g/mol . It is characterized by a cyclohexane ring substituted with an amino group and a hydroxyl group, making it a versatile compound in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylcyclopentyl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with 2-methylcyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the imine intermediate to the desired amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The product is then purified using techniques such as distillation, crystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylcyclopentyl)amino]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives
Reduction: Formation of cyclohexylamine derivatives
Substitution: Formation of various substituted cyclohexane derivatives
Scientific Research Applications
2-[(2-Methylcyclopentyl)amino]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Methylcyclopentyl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyl group can participate in additional bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Similar structure but lacks the hydroxyl group.
2-Methylcyclopentylamine: Similar structure but lacks the cyclohexane ring.
Cyclohexanol: Similar structure but lacks the amino group.
Uniqueness
2-[(2-Methylcyclopentyl)amino]cyclohexan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on a cyclohexane ring.
Properties
Molecular Formula |
C12H23NO |
---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
2-[(2-methylcyclopentyl)amino]cyclohexan-1-ol |
InChI |
InChI=1S/C12H23NO/c1-9-5-4-7-10(9)13-11-6-2-3-8-12(11)14/h9-14H,2-8H2,1H3 |
InChI Key |
RVVOAEHOHKIZKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1NC2CCCCC2O |
Origin of Product |
United States |
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